molecular formula C8H6F3NO3 B1528974 3-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid CAS No. 1250130-41-6

3-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid

Cat. No. B1528974
M. Wt: 221.13 g/mol
InChI Key: ZYVCUJPSTZGVCU-UHFFFAOYSA-N
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Description

“3-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid” is a chemical compound . Unfortunately, there is limited information available about this specific compound. It’s important to note that the information might be under a different name or structure due to the nature of chemical nomenclature and structural isomerism .


Molecular Structure Analysis

The molecular structure of “3-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid” consists of a pyridine ring with a trifluoroethoxy group at the 3-position and a carboxylic acid group at the 2-position . The presence of the trifluoroethoxy group is likely to influence the compound’s reactivity and physical properties due to the high electronegativity of fluorine.

Scientific Research Applications

Certainly! Let’s delve into the scientific research applications of 3-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid . This compound, also known as 2-(2,2,2-trifluoroethoxy)nicotinic acid , has a CAS number of 183368-79-8 and a molecular weight of 221.14 g/mol . Here are six unique applications:

  • Medicinal Chemistry and Drug Development

    • Results : Evaluation of cytotoxicity, metabolic activation, and pharmacological properties .
  • Agrochemicals and Crop Protection

    • Results : Assessment of herbicidal, fungicidal, or insecticidal activity.
  • Materials Science and Surface Modification

    • Results : Enhanced material properties, such as hydrophobicity or adhesion .
  • Organic Synthesis and Catalysis

    • Results : Improved yields, regioselectivity, or enantioselectivity .
  • Analytical Chemistry and Chromatography

    • Results : Improved sensitivity, resolution, or quantification limits .
  • Computational Chemistry and Molecular Modeling

    • Results : Insights into reactivity, binding modes, or thermodynamic properties .

Safety And Hazards

The safety and hazards associated with “3-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid” are not detailed in the available resources. It’s always important to handle chemical compounds with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

The future directions for research on “3-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid” are not specified in the available resources. Potential areas of interest could include exploring its synthesis, reactivity, and potential applications in various fields such as medicinal chemistry or materials science .

properties

IUPAC Name

3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)4-15-5-2-1-3-12-6(5)7(13)14/h1-3H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVCUJPSTZGVCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid

CAS RN

1250130-41-6
Record name 3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Potassium tert-butoxide (954 mg, 8.51 mmol) was charged to a sealed tube with 2,2,2-trifluoroethanol (4 mL) and 3-fluoropyridine-2-carboxylic acid (400 mg, 2.84 mmol) and the mixture was heated to 130 C for 26 h, then to 150 C for 4 h, and then to 120 C for approximately 18 h. The mixture was diluted with water (6 mL) and washed with DCM (2×4 mL), which was then discarded. 1M HCl was added to bring the solution to pH 7 and the aqueous was extracted with DCM (2×4 mL). The extraction process was repeated as above at pH 5, 4 and 3. The combined organic extractions were dried over sodium sulfate and evaporated under vacuum to afford the title compound as a white solid (305 mg, 49%). Method B HPLC-MS: MH+ requires m/z=222. Found: m/z=222, Rt=0.73 min (100%).
Quantity
954 mg
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reactant
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4 mL
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400 mg
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6 mL
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Yield
49%

Synthesis routes and methods II

Procedure details

A solution of 3-(2,2,2-trifluoro-ethoxy)-pyridine-2-carboxylic acid methyl ester (216 mg, 0.9 mmol) in methanol (1 ml) was treated with a solution of lithium hydroxide (78 mg, 3.3 mmol) in water (0.1 ml) and stirring was continued at 22° C. for 2 hours. The solution was evaporated and the residue triturated with 1N aqueous hydrochloric acid. The suspension was filtered, the residue washed with water and dried to give 3-(2,2,2-trifluoro-ethoxy)-pyridine-2-carboxylic acid as a colorless solid. MS (ISN): m/z=220 [M−H]−.
Quantity
216 mg
Type
reactant
Reaction Step One
Quantity
78 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A solution of 3-(2,2,2-trifluoro-ethoxy)-pyridine-2-carboxylic acid methyl ester (216 mg) in MeOH (1 ml) was treated with a solution of LiOH (78 mg) in water (0.1 ml) and stirring was continued at 22° C. for 2 h. The solution was evaporated and the residue triturated with 1N aqueous HCl. The suspension was filtered, the residue washed with water and dried to give 3-(2,2,2-trifluoro-ethoxy)-pyridine-2-carboxylic acid as a colorless solid. MS (ISP): m/z=220.0 [M−H]−.
Quantity
216 mg
Type
reactant
Reaction Step One
Name
Quantity
78 mg
Type
reactant
Reaction Step One
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Quantity
1 mL
Type
solvent
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Quantity
0.1 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

To a solution of 3-hydroxy-pyridine-2-carboxylic acid methyl ester (200 mg, 1.3 mmol) in N,N-dimethylformamide (2.0 ml) was added at 22° C. sodium hydride (55% in oil, 64 mg) and stirring was continued until gas evolution ceased. The suspension was cooled to 0° C. and treated with trifluoroethyl trifluoromethanesulfonate (728 mg) and stirring was continued at 22° C. for 2 hours. The mixture was partitioned between saturated sodium hydrogen-carbonate solution and ethyl acetate, and the organic layer was dried and evaporated. The residue was purified by chromatography on silica using n-heptane and ethyl acetate (3:1) as the eluent to give 3-(2,2,2-trifluoro-ethoxy)-pyridine-2-carboxylic acid methyl ester as a pale green oil. Mass (calculated) C9H8F3NO3 [235.16]; (found) [M+H]+=236. b) A solution of 3-(2,2,2-trifluoro-ethoxy)-pyridine-2-carboxylic acid methyl ester (216 mg, 0.9 mmol) in methanol (1 ml) was treated with a solution of lithium hydroxide (78 mg, 3.3 mmol) in water (0.1 ml) and stirring was continued at 22° C. for 2 hours. The solution was evaporated and the residue triturated with 1N aqueous hydrochloric acid. The suspension was filtered, the residue washed with water and dried to give 3-(2,2,2-trifluoro-ethoxy)-pyridine-2-carboxylic acid as a colorless solid. Mass (calculated) C8H6F3NO3 [221.14]; (found) [M−H]−=220.
[Compound]
Name
C9H8F3NO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
216 mg
Type
reactant
Reaction Step Two
Quantity
78 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.1 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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